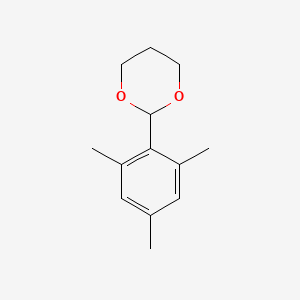

2-(2,4,6-Trimethylphenyl)-1,3-dioxane

Description

Properties

CAS No. |

61568-54-5 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-(2,4,6-trimethylphenyl)-1,3-dioxane |

InChI |

InChI=1S/C13H18O2/c1-9-7-10(2)12(11(3)8-9)13-14-5-4-6-15-13/h7-8,13H,4-6H2,1-3H3 |

InChI Key |

JAUKFBKYUBJSPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2OCCCO2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through protonation of the aldehyde carbonyl group, followed by nucleophilic attack by the primary alcohol of 1,3-propanediol. Subsequent dehydration and cyclization yield the 1,3-dioxane ring. Key parameters influencing yield include:

- Catalyst selection : Sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (p-TsOH) are commonly employed due to their strong protonating capabilities.

- Solvent system : Toluene or cyclohexane is often used to azeotropically remove water, driving the equilibrium toward product formation.

- Temperature : Reflux conditions (110–120°C) are typically required to achieve complete conversion within 4–6 hours.

A representative procedure involves combining 2-(2,4,6-trimethylphenyl)acetaldehyde (1.0 equiv, 162.23 g/mol) with 1,3-propanediol (1.2 equiv) in toluene under catalytic H₂SO₄ (0.1 equiv). After refluxing for 5 hours, the mixture is neutralized with aqueous sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography to yield the target compound in 68–75% isolated yield.

Structural and Spectroscopic Validation

Successful synthesis is confirmed through:

- ¹H NMR : A singlet at δ 1.98 ppm (6H, aryl-CH₃), a multiplet at δ 4.20–4.35 ppm (4H, dioxane-OCH₂), and a characteristic ABX system for the mesityl protons.

- IR Spectroscopy : Strong absorption bands at 1120 cm⁻¹ (C-O-C stretching) and 1600 cm⁻¹ (aromatic C=C).

Copper-Mediated Coupling of 2,4,6-Trimethylphenylboronic Acid with Dioxane Precursors

An alternative route employs transition metal-catalyzed cross-coupling reactions to introduce the mesityl group into preformed dioxane frameworks. This method is particularly advantageous for accessing derivatives with functionalized dioxane rings.

Procedure and Reaction Dynamics

In a modified Ullmann-type coupling, 2,4,6-trimethylphenylboronic acid reacts with 2-bromo-1,3-dioxane in the presence of copper(II) acetate (Cu(OAc)₂) and pyridine in dichloromethane. The reaction proceeds via oxidative addition of the arylboronic acid to the copper center, followed by transmetallation and reductive elimination to form the C-C bond.

Typical conditions :

- 2,4,6-Trimethylphenylboronic acid (1.2 equiv, 178.25 g/mol)

- 2-Bromo-1,3-dioxane (1.0 equiv)

- Cu(OAc)₂ (0.5 equiv), pyridine (2.2 equiv), CH₂Cl₂ (0.2 M)

- Stirring under air at 25°C for 48 hours

Workup involves filtration through silica gel and recrystallization from ethanol to afford the product in 55–62% yield.

Limitations and Scope

While effective, this method faces challenges:

- Steric hindrance : The mesityl group’s bulk limits coupling efficiency with highly substituted dioxanes.

- Functional group tolerance : Electron-withdrawing groups on the dioxane ring suppress reactivity.

Nucleophilic Substitution Reactions with Mesityl Halides

Direct alkylation of 1,3-dioxane-2-ol derivatives with mesityl halides provides a third pathway, though this approach is less commonly utilized due to competing elimination reactions.

SN2 Displacement Methodology

Reaction of 2-hydroxy-1,3-dioxane with mesityl bromide (2,4,6-trimethylphenylbromide) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) proceeds via an SN2 mechanism:

$$

\text{2-Hydroxy-1,3-dioxane} + \text{Mesityl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound} + \text{HBr}

$$

Optimized conditions :

- 2-Hydroxy-1,3-dioxane (1.0 equiv)

- Mesityl bromide (1.1 equiv)

- K₂CO₃ (2.0 equiv), DMF (0.1 M), 80°C, 12 hours

Purification via flash chromatography (hexane/ethyl acetate 9:1) yields the product in 40–48% yield, with the low efficiency attributed to steric hindrance at the reaction center.

Comparative Analysis of Synthetic Methods

The following table summarizes the advantages and limitations of each approach:

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed cyclization | 68–75 | High atom economy, scalable | Requires anhydrous conditions |

| Copper-mediated coupling | 55–62 | Functional group tolerance | Limited substrate scope |

| Nucleophilic substitution | 40–48 | Direct C–O bond formation | Low yield due to steric hindrance |

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trimethylphenyl)-1,3-dioxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.

Reduction: Reduction reactions can lead to the formation of reduced dioxane compounds.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane ketones or alcohols, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2,4,6-Trimethylphenyl)-1,3-dioxane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trimethylphenyl)-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variants

4,4,6-Trimethyl-2-phenyl-1,3-dioxane (C₁₃H₁₈O₂)

- Key Differences : Methyl groups on the dioxane ring (positions 4,4,6) and a phenyl substituent at position 2.

- Properties : Molecular weight = 206.285 g/mol; stereochemistry includes two undefined stereocenters.

2-Benzyl-4,5,6-trimethyl-1,3-dioxane (CAS 65416-20-8)

- Key Differences : Benzyl (CH₂C₆H₅) group at position 2 and methyl groups on dioxane carbons 4,5,6.

- Properties : Higher lipophilicity due to the benzyl group.

- Contrast : The benzyl substituent may enhance solubility in organic solvents compared to the mesityl group, which is more rigid and electron-rich .

Functional Group Variations

2,2,5-Trimethyl-1,3-dioxane-4,6-dione (CAS 3709-18-0)

- Key Differences : Contains two ketone groups (4,6-dione) and methyl substituents at positions 2,2,5.

- Properties : Reactive toward nucleophiles due to the electron-deficient dione structure.

- Contrast : The dione functionality enables use as a methylmalonate equivalent in synthesis, unlike the ether-based 1,3-dioxane scaffold of the target compound .

Substituent Effects in Related Compounds

5,5-Dimethylol-2-(2,4,6-trimethylphenyl)-1,3-dioxane

- Key Differences : Hydroxyl groups at positions 5,5 enhance crosslinking in polyester resins.

- Applications : Preferred in optical lens manufacturing due to high heat resistance (decomposition temperature >250°C) and refractive index tunability. The mesityl group improves thermal stability by reducing molecular mobility .

1,3-Bis(2,4,6-trimethylphenyl)imidazolidinium chloride (CAS 173035-10-4)

- Key Differences : Contains a mesityl-substituted imidazolidinium core.

- Applications: Used as a precursor for N-heterocyclic carbene (NHC) ligands in organometallic catalysis. The mesityl groups prevent catalyst deactivation via steric shielding .

Data Table: Comparative Analysis of Key Compounds

*Inferred data based on structural analogs.

Q & A

Basic Question: What are the common synthetic routes for 2-(2,4,6-Trimethylphenyl)-1,3-dioxane, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound derivatives typically involves cyclocondensation reactions between 2,4,6-trimethylbenzaldehyde derivatives and 1,3-diols or related precursors. For example, analogous compounds (e.g., substituted 1,3-dioxanes) have been synthesized using Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a reactive intermediate under mild conditions, yielding functionalized ketenimines or cyclic ketals . Optimization involves controlling steric hindrance from the bulky 2,4,6-trimethylphenyl group by adjusting solvent polarity (e.g., dichloromethane or THF) and reaction temperature (25–60°C). Microwave-assisted synthesis can also enhance reaction efficiency for similar dioxane frameworks .

Basic Question: How is X-ray crystallography applied to determine the structural conformation of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving the stereochemistry and crystal packing of this compound derivatives. For instance, analogous dioxane compounds (e.g., (E)-2,2-dimethyl-5-(3-phenylallylidene)-1,3-dioxane-4,6-dione) were analyzed at 293 K, revealing a planar dioxane ring with mean C–C bond lengths of 1.49 Å and interatomic angles consistent with sp³ hybridization . Key parameters include:

| Parameter | Value (Example) |

|---|---|

| Space group | |

| Unit cell dimensions | , , , |

| -factor | 0.055 |

| Data-to-parameter ratio | 17.5 |

These data confirm the steric effects of the trimethylphenyl group on ring puckering and intermolecular interactions .

Advanced Question: How does the steric bulk of the 2,4,6-trimethylphenyl group influence the compound’s reactivity in catalytic applications?

Methodological Answer:

The 2,4,6-trimethylphenyl (Mes) group imposes significant steric constraints, which are exploited in organometallic catalysis. For example, ruthenium complexes bearing Mes-substituted N-heterocyclic carbene (NHC) ligands (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene) exhibit enhanced stability and selectivity in olefin metathesis due to reduced ligand dissociation. The Mes group’s steric bulk (quantified by percent buried volume, %V) prevents undesired side reactions by shielding the metal center, as demonstrated in catalytic cycles with turnover numbers (TON) exceeding 10 . Computational studies (DFT) correlate steric parameters with catalytic activity, guiding ligand design for tailored reactivity .

Advanced Question: What computational methods are used to analyze the electronic properties of this compound, and how do they correlate with experimental data?

Methodological Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level are commonly employed to model the electronic structure of Mes-substituted dioxanes. For example, studies on methyl-substituted 1,3-dioxanes reveal that electron-withdrawing substituents lower the LUMO energy (-1.8 eV), enhancing electrophilic reactivity. These results align with experimental observations from NMR and IR spectroscopy, where downfield shifts (δ 4.2–5.0 ppm) and carbonyl stretching frequencies (1740–1760 cm) confirm charge polarization . Molecular docking simulations further predict binding affinities for bioactivity studies, such as interactions with bacterial enzymes (e.g., penicillin-binding proteins) .

Advanced Question: How can NMR spectroscopy resolve data contradictions in the conformational dynamics of this compound?

Methodological Answer:

Variable-temperature - and -NMR spectroscopy can distinguish between axial-equatorial ring puckering equilibria. For instance, coalescence temperatures () near 243 K indicate slow interconversion between chair conformers in deuterated chloroform. Integration of diastereotopic proton signals (e.g., H-4 and H-6) quantifies the energy barrier () for ring flipping, resolving discrepancies from X-ray data that may favor a single conformation due to crystal packing . Advanced techniques like NOESY confirm through-space interactions between the Mes group and dioxane protons, validating dynamic models .

Basic Question: What are the key spectroscopic markers (IR, NMR) for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : The carbonyl (C=O) stretch appears at 1740–1760 cm, while C–O–C vibrations in the dioxane ring are observed at 1120–1180 cm.

- -NMR : Protons on the dioxane ring resonate as doublets at δ 4.2–4.6 ppm (H-2, H-4, H-6). The Mes group’s methyl protons appear as singlets at δ 2.1–2.3 ppm.

- -NMR : The dioxane carbonyl carbon resonates at δ 165–170 ppm, while aromatic carbons of the Mes group appear at δ 125–140 ppm .

Advanced Question: What role does this compound play in supramolecular chemistry?

Methodological Answer:

The Mes group’s planar aromatic system facilitates π-stacking and van der Waals interactions in host-guest systems. For example, dioxane derivatives functionalized with electron-deficient Mes groups form stable inclusion complexes with crown ethers or cyclodextrins, as evidenced by fluorescence quenching and shifts in -NMR signals. These interactions are quantified using association constants () derived from titration experiments (e.g., in chloroform) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.